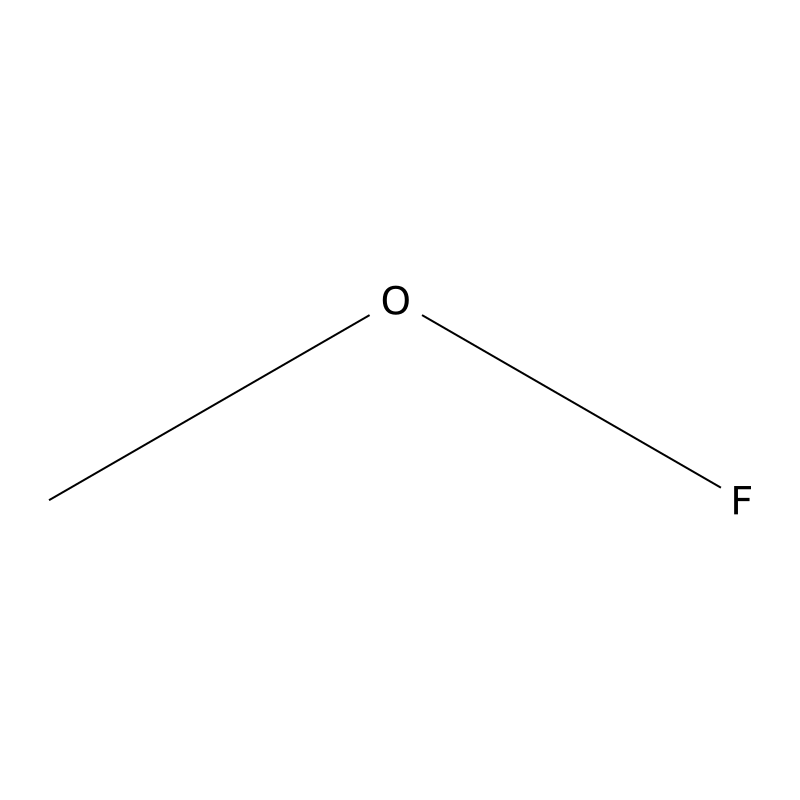

Methyl hypofluorite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methyl hypofluorite is an organic compound with the chemical formula . It is classified as a hypofluorite, which is a type of organofluorine compound characterized by the presence of a hypofluorite functional group. Methyl hypofluorite is known for its instability and reactivity, often requiring careful handling and storage conditions to prevent decomposition. It has been identified as an intermediate in various

The compound can also undergo thermal decomposition at elevated temperatures, yielding various products such as carbon dioxide and tetrafluoromethane . The reactivity of methyl hypofluorite is attributed to the presence of the hypofluorite group, which can participate in electrophilic reactions.

Methyl hypofluorite can be synthesized through several methods:

- Fluorination of Methanol: One common method involves the fluorination of methanol using fluorine gas or other fluorinating agents under controlled conditions. This process typically requires specific temperature and pressure settings to optimize yield and minimize decomposition .

- Reaction with Fluoroolefins: As mentioned earlier, methyl hypofluorite can also be generated through reactions involving fluoroolefins under specific conditions that facilitate its formation as an intermediate .

- Photo

Methyl hypofluorite has limited but notable applications primarily in organic synthesis. Its ability to introduce fluorine into organic molecules makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals. Additionally, its role as an intermediate in various reactions highlights its utility in synthetic organic chemistry .

Interaction studies involving methyl hypofluorite focus on its reactivity with other compounds rather than direct biological interactions. For example, studies have shown how methyl hypofluorite interacts with fluoroolefins and other unsaturated compounds to form addition products under specific conditions . These interactions are crucial for understanding its behavior in synthetic pathways.

Methyl hypofluorite shares similarities with several other organofluorine compounds. Here are some comparable compounds:

Uniqueness: Methyl hypofluorite is unique due to its specific reactivity profile and role as an intermediate in certain fluorination reactions. Its instability contrasts with some similar compounds that may exhibit greater stability or different functional properties.

The pursuit of methyl hypofluorite spanned decades due to its inherent instability and challenges in isolation. Key milestones include:

Early Indications (1980s)

Initial evidence for methyl hypofluorite emerged from studies on xenon difluoride (XeF₂) reactions in methanol. Shellhamer et al. (1982) proposed its role as an intermediate during the addition of XeF₂ to alkenes in methanolic solutions, though direct isolation remained elusive.

First Isolation (1991)

In 1991, Kol, Rozen, and Appelman achieved the first definitive synthesis and characterization of methyl hypofluorite. They employed a low-temperature reaction between elemental fluorine (F₂) and methanol (CH₃OH) in an acetonitrile matrix, yielding CH₃OF as a colorless gas:

$$

\text{F}2 + \text{CH}3\text{OH} \xrightarrow{\text{CH}3\text{CN, -78°C}} \text{CH}3\text{OF} + \text{HF}

$$

This breakthrough confirmed its molecular structure via nuclear magnetic resonance (NMR) and mass spectrometry.

Subsequent Advances

- Alternative Synthesis Routes: Methanolysis of xenon difluoride was later refined to produce methyl hypofluorite as a transient intermediate.

- Computational Insights: Density functional theory (DFT) studies (2003) mapped its decomposition pathways, revealing preferential cleavage of the O–F bond over C–O bonds.

Table 1: Key Synthesis Methods for Methyl Hypofluorite

| Method | Conditions | Yield/Stability | Reference |

|---|---|---|---|

| F₂ + CH₃OH in CH₃CN | −78°C, anhydrous | Stable below −40°C | |

| XeF₂ + CH₃OH | Room temperature, methanol | Transient intermediate |

Chemical Significance in Organofluorine Chemistry

Methyl hypofluorite occupies a niche in organofluorine chemistry due to its dual role as a fluorinating agent and a methoxylium (CH₃O⁺) precursor.

Electrophilic Methoxylation

CH₃OF serves as a reservoir for CH₃O⁺, enabling electrophilic methoxylation of aromatic and aliphatic substrates. For example, it reacts with electron-rich arenes to form methoxy derivatives, bypassing traditional Friedel-Crafts conditions.

Fluorination Reactions

Unlike conventional fluorinating agents (e.g., Selectfluor), methyl hypofluorite transfers fluorine via radical or ionic mechanisms. Its utility in synthesizing α-fluorinated carbonyl compounds from silyl enol ethers highlights its selectivity.

Isotopic Labeling

The compound’s ability to introduce the ¹¹CH₃O group (via radioactive fluorine-18) has been exploited in positron emission tomography (PET) tracer synthesis, enhancing imaging agent development.

Table 2: Applications of Methyl Hypofluorite in Organic Synthesis

| Application | Substrate | Product | Significance |

|---|---|---|---|

| Electrophilic methoxylation | Toluene | Methoxybenzene | Avoids strong acids |

| α-Fluorination | Cyclohexanone enol ether | 2-Fluorocyclohexanone | Stereoselective fluorination |

| PET tracer synthesis | Phenols | ¹¹C-Methoxyarenes | Non-invasive diagnostics |

Comparative Reactivity

Methyl hypofluorite’s reactivity contrasts with related hypofluorites: